molecular formula C7H9N3O3 B11909140 Methyl 2-(2-amino-6-oxo-1,6-dihydropyrimidin-4-yl)acetate CAS No. 86944-08-3

Methyl 2-(2-amino-6-oxo-1,6-dihydropyrimidin-4-yl)acetate

Cat. No.: B11909140
CAS No.: 86944-08-3
M. Wt: 183.16 g/mol
InChI Key: BQKKDFSYRPCJOS-UHFFFAOYSA-N
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Description

Methyl 2-(2-amino-6-oxo-1,6-dihydropyrimidin-4-yl)acetate: is an organic compound that belongs to the class of pyrimidines. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are essential components of nucleic acids. This compound is characterized by its pyrimidine ring structure, which is substituted with an amino group, an oxo group, and a methyl ester group. It is used in various chemical and pharmaceutical applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Starting Materials: The synthesis typically begins with commercially available starting materials such as 2-amino-4,6-dihydroxypyrimidine.

    Reaction Steps:

    Reaction Conditions: The reactions are usually carried out under controlled temperatures and inert atmospheres to prevent side reactions and degradation of the product.

Industrial Production Methods:

    Batch Process: The compound can be synthesized in batch reactors where each step is carried out sequentially.

    Continuous Process: For large-scale production, continuous flow reactors can be used to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions to form various oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products:

    Oxidation Products: Various oxo derivatives.

    Reduction Products: Hydroxyl derivatives.

    Substitution Products: Substituted pyrimidine derivatives.

Scientific Research Applications

Chemistry:

    Synthesis of Nucleoside Analogues: Used as a precursor in the synthesis of nucleoside analogues for antiviral and anticancer research.

    Catalysis: Acts as a ligand in catalytic reactions.

Biology:

    Enzyme Inhibition: Studied for its potential to inhibit enzymes involved in nucleotide metabolism.

    DNA Interactions: Investigated for its binding affinity to DNA and potential as a DNA-modifying agent.

Medicine:

    Antiviral Agents: Explored for its potential as an antiviral agent due to its structural similarity to nucleotides.

    Anticancer Research: Studied for its cytotoxic effects on cancer cells.

Industry:

    Pharmaceutical Intermediates: Used as an intermediate in the synthesis of various pharmaceutical compounds.

    Agrochemicals: Investigated for its potential use in the synthesis of agrochemicals.

Mechanism of Action

Molecular Targets and Pathways:

    Enzyme Inhibition: The compound can inhibit enzymes involved in nucleotide synthesis, thereby affecting DNA replication and cell division.

    DNA Binding: It can intercalate into DNA, disrupting the double helix structure and inhibiting transcription and replication processes.

Comparison with Similar Compounds

  • Methyl 2-(2-amino-6-oxo-1,6-dihydropyrimidin-5-yl)acetate
  • 2-(2-amino-6-oxo-1,6-dihydropyrimidin-4-yl)acetic acid
  • Methyl 2-(2-amino-4-oxo-1,4-dihydropyrimidin-6-yl)acetate

Comparison:

  • Structural Differences: The position of the oxo and amino groups can vary, leading to differences in chemical reactivity and biological activity.
  • Reactivity: The presence of different functional groups can influence the types of reactions the compounds undergo.
  • Biological Activity: Small changes in structure can lead to significant differences in biological activity, making each compound unique in its applications.

Properties

IUPAC Name

methyl 2-(2-amino-6-oxo-1H-pyrimidin-4-yl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O3/c1-13-6(12)3-4-2-5(11)10-7(8)9-4/h2H,3H2,1H3,(H3,8,9,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQKKDFSYRPCJOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=CC(=O)NC(=N1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3O3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001007196
Record name Methyl (6-hydroxy-2-imino-2,3-dihydropyrimidin-4-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001007196
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.16 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

86944-08-3
Record name Methyl 2-(2-amino-4-oxo-1H-pyrimidin-6-yl)acetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086944083
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methyl (6-hydroxy-2-imino-2,3-dihydropyrimidin-4-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001007196
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 2-amino-1,6-dihydro-6-oxo-4-pyrimidineacetate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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